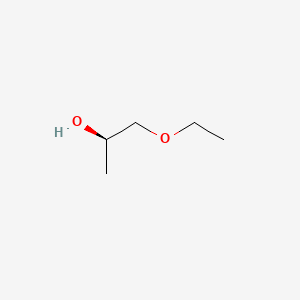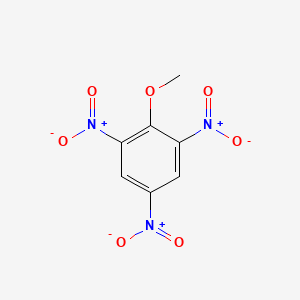
(2R)-1-ethoxypropan-2-ol
Overview
Description
(2R)-1-ethoxypropan-2-ol, also known as 2-ethoxy-1-propanol, is an organic compound that is a colorless liquid with a sweet odor. It is commonly used as a solvent in many industrial and laboratory applications. It is also used in the synthesis of various compounds, such as pharmaceuticals, pesticides, and dyes. In addition, it is used as a reagent in biochemical and physiological studies.
Scientific Research Applications
Pharmacokinetic Studies : (2R)-1-ethoxypropan-2-ol and its derivatives have been used in pharmacokinetic studies. For instance, a LC-MS/MS method was developed for quantifying new aminopropan-2-ol derivatives, which have β-adrenolytic activity, in rat serum. This study provided insights into the pharmacokinetics of these substances in rats (Walczak, 2014).
Industrial Applications : 2-Methoxypropan-1-ol, related to (2R)-1-ethoxypropan-2-ol, finds applications in industries like paints, solvents, varnishes, dyes, inks, and adhesion agents. It is also used as an ingredient in cleaning formulations and as a chemical synthesis intermediate (Kilanowicz-Sapota & Klimczak, 2021).
Photo-Fenton Reaction Studies : The degradation of ether–alcohols like 3-ethoxypropan-1-ol, which is structurally similar to (2R)-1-ethoxypropan-2-ol, has been studied under the photo-Fenton reaction. These studies are relevant for understanding the fate of such substances in the atmosphere (Carteau & Pichat, 2010).
Natural Product Isolation : (2R)-1-ethoxypropan-2-ol and its derivatives have been isolated from natural sources like the stems of Couepia ulei. These compounds have shown potential in inducing quinone reductase activity (Jang et al., 2004).
Hydrogen Bonding Studies : Studies on hydrogen bonding in butanols, which include derivatives of (2R)-1-ethoxypropan-2-ol, have been conducted using two-dimensional near-infrared correlation spectroscopy (Czarnecki et al., 2000).
Enzymic Reduction Analysis : The enzymic reduction of the double bond in α-and β-substituted nitrostyrenes and α-ethoxycinnamaldehyde has been studied through deuterium labeling experiments. This includes compounds related to (2R)-1-ethoxypropan-2-ol (Brenna et al., 2010).
Hydrocarbonylation Catalysis : (2R)-1-ethoxypropan-2-ol derivatives have been used in studies of the hydrocarbonylation of prop-2-en-1-ol to produce butane-1,4-diol and 2-methylpropan-1-ol. This research is significant for understanding catalysis processes (Simpson et al., 1996).
properties
IUPAC Name |
(2R)-1-ethoxypropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-3-7-4-5(2)6/h5-6H,3-4H2,1-2H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLQKTGDSGKSKJ-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC[C@@H](C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-ethoxypropan-2-ol | |
CAS RN |
609847-69-0 | |
| Record name | Propylene glycol ethyl ether, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0609847690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROPYLENE GLYCOL ETHYL ETHER, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54746X9253 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















